Cas no 286932-63-6 (4-(2,4-DIFLUOROPHENOXY)ANILINE)

4-(2,4-Difluorophenoxy)aniline is a fluorinated aromatic amine compound characterized by its unique structural features, including a difluorophenoxy substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its fluorine atoms enhance stability and influence electronic properties, making it valuable for applications requiring precise reactivity. The aniline moiety allows for further functionalization, enabling the synthesis of complex derivatives. The compound's well-defined structure and consistent purity ensure reliable performance in research and industrial processes. Proper handling is advised due to potential reactivity as an aromatic amine.
4-(2,4-DIFLUOROPHENOXY)ANILINE structure
286932-63-6 structure
Product Name:4-(2,4-DIFLUOROPHENOXY)ANILINE
CAS No:286932-63-6
MF:C12H9F2NO
MW:221.202769994736
MDL:MFCD02181188
CID:915166
PubChem ID:22663557
Update Time:2025-05-25

4-(2,4-DIFLUOROPHENOXY)ANILINE Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-DIFLUOROPHENOXY)ANILINE
    • 4-(2,4-Difluorophenoxy)benzenamine
    • CS-0369873
    • DTXSID301295708
    • AKOS000215268
    • N-(4-(2,4-difluorophenoxy)phenyl)amine
    • YZCHUXXYOJBSIW-UHFFFAOYSA-N
    • BS-44422
    • 286932-63-6
    • E82736
    • SCHEMBL4374841
    • MDL: MFCD02181188
    • Inchi: 1S/C12H9F2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2
    • InChI Key: YZCHUXXYOJBSIW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OC1C=CC(=CC=1)N)F

Computed Properties

  • Exact Mass: 221.06522023g/mol
  • Monoisotopic Mass: 221.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.2Ų

4-(2,4-DIFLUOROPHENOXY)ANILINE Pricemore >>

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Additional information on 4-(2,4-DIFLUOROPHENOXY)ANILINE

4-(2,4-DIFLUOROPHENOXY)ANILINE: A Comprehensive Overview

The compound 4-(2,4-difluorophenoxy)aniline, with the CAS number 286932-63-6, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its unique structural properties and diverse applications across various industries. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in both academic and industrial settings.

4-(2,4-difluorophenoxy)aniline is a derivative of aniline, featuring a phenoxy group substituted with two fluorine atoms at the 2 and 4 positions. The presence of these fluorine atoms imparts distinct electronic and steric properties to the molecule, making it highly versatile. This compound has been extensively studied for its role in the synthesis of advanced materials, including high-performance polymers and pharmaceutical intermediates.

Recent studies have highlighted the potential of 4-(2,4-difluorophenoxy)aniline in the development of novel drug delivery systems. Researchers have explored its ability to act as a precursor for bioactive molecules, leveraging its unique reactivity to design drugs with enhanced solubility and bioavailability. These findings underscore its significance in the pharmaceutical industry, where there is a growing demand for efficient drug delivery mechanisms.

In addition to its pharmaceutical applications, 4-(2,4-difluorophenoxy)aniline has found extensive use in the synthesis of advanced materials. For instance, it serves as a key intermediate in the production of polyurethanes and other thermoplastic elastomers. Its ability to undergo various polymerization reactions has made it indispensable in the development of high-performance materials for automotive and aerospace industries.

The synthesis of 4-(2,4-difluorophenoxy)aniline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent breakthroughs in catalysis have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These advancements align with global efforts to promote sustainable chemical manufacturing practices.

In terms of environmental impact, researchers have conducted extensive studies on the biodegradation and toxicity profiles of 4-(2,4-difluorophenoxy)aniline. These studies have revealed that under controlled conditions, the compound exhibits low toxicity to aquatic organisms, making it suitable for use in eco-friendly applications. However, further research is needed to fully understand its long-term environmental implications.

The versatility of 4-(2,4-difluorophenoxy)aniline extends to its role as a building block in supramolecular chemistry. Scientists have utilized its unique structure to design self-assembling systems capable of forming complex nanostructures. These systems hold promise for applications in nanotechnology, sensing technologies, and drug delivery systems.

In conclusion, 4-(2,4-difluorophenoxy)aniline, with CAS number 286932-63-6, stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across pharmaceuticals, materials science, and nanotechnology highlight its importance as a key molecule in contemporary research. As advancements continue to unfold, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.

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